molecular formula C15H13NO B6375594 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% CAS No. 1261931-62-7

3-Cyano-5-(2,5-dimethylphenyl)phenol, 95%

Cat. No. B6375594
CAS RN: 1261931-62-7
M. Wt: 223.27 g/mol
InChI Key: BYNALQCYQHCRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% (CYPHEN-95) is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in the laboratory due to its unique physical and chemical properties. In

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is not yet fully understood. It is believed that the compound acts as an electron donor, donating electrons to the reaction center and facilitating the formation of new bonds. Additionally, 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is believed to be able to catalyze the formation of free radicals, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to have an anti-inflammatory effect, as well as a cytotoxic effect on certain types of cancer cells.

Advantages and Limitations for Lab Experiments

3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% has a number of advantages for laboratory experiments. It is a highly soluble compound, making it easy to use in a variety of applications. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% in laboratory experiments. It is a highly reactive compound, and therefore must be handled with caution to avoid potential accidents or contamination. Additionally, it has a strong odor, which can be unpleasant for laboratory personnel.

Future Directions

There are a number of potential future directions for 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95%. It could potentially be used as a catalyst in the synthesis of new compounds, such as polymers, pharmaceuticals, and fragrances. Additionally, it could be used as a reagent in the synthesis of new materials, such as nanomaterials and biomaterials. Additionally, further research could be conducted to further explore its biochemical and physiological effects, as well as its potential applications in medicine. Finally, further research could be conducted to explore its potential applications in the field of green chemistry, such as the development of new processes and technologies for the production of chemical compounds with fewer environmental impacts.

Synthesis Methods

3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized through a two-step process using 2,5-dimethylphenol and aqueous sodium hydroxide as starting materials. In the first step, the 2,5-dimethylphenol is treated with aqueous sodium hydroxide to produce a sodium salt of 2,5-dimethylphenoxide. In the second step, the sodium salt is treated with a solution of sodium cyanide in water to produce 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95%.

Scientific Research Applications

3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% is widely used in scientific research as a reagent, catalyst, and solvent. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, 3-Cyano-5-(2,5-dimethylphenyl)phenol, 95% can be used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylates.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-3-4-11(2)15(5-10)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNALQCYQHCRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684653
Record name 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2,5-dimethylphenyl)phenol

CAS RN

1261931-62-7
Record name 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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